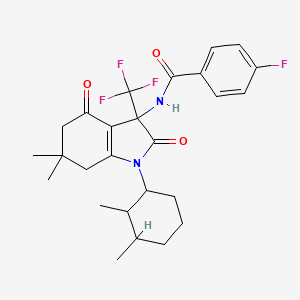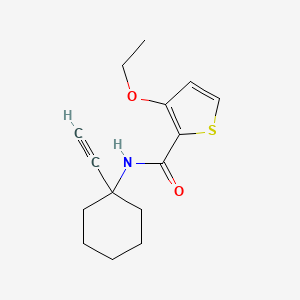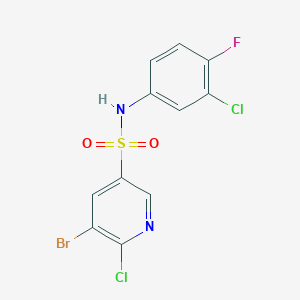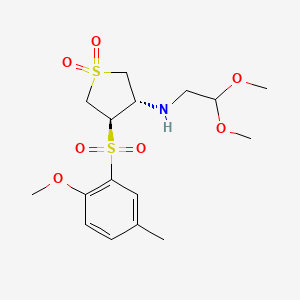![molecular formula C15H15Br2N3O B12620424 2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine CAS No. 920752-38-1](/img/structure/B12620424.png)
2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine is a chemical compound that features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, and an amine group attached to a phenyl ring that is further substituted with a morpholine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the morpholine-substituted phenylamine. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and the final coupling reaction. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the morpholine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
相似化合物的比较
Similar Compounds
6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline: Similar in structure but with a quinoline core instead of a pyridine ring.
4-(Bromomethyl)pyridine: Contains a bromine atom and a pyridine ring but lacks the morpholine and phenyl groups.
N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)phenyl)methanesulfonamide: A more complex structure with different substituents and functional groups.
Uniqueness
2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine is unique due to its specific substitution pattern and the presence of both bromine atoms and a morpholine group. This combination of features can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
920752-38-1 |
|---|---|
分子式 |
C15H15Br2N3O |
分子量 |
413.11 g/mol |
IUPAC 名称 |
2,6-dibromo-N-(3-morpholin-4-ylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C15H15Br2N3O/c16-14-9-12(10-15(17)19-14)18-11-2-1-3-13(8-11)20-4-6-21-7-5-20/h1-3,8-10H,4-7H2,(H,18,19) |
InChI 键 |
ULRYREGCZOQLAT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=CC(=C2)NC3=CC(=NC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)

![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)



![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)

